Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an ethoxy-oxopropylamino substituent. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 3-ethoxy-3-oxopropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine or sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques, such as column chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Scientific Research Applications
Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various azetidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving azetidine-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate can be compared with similar compounds, such as:
Tert-butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate: This compound has a similar structure but differs in the position of the amino group.
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound lacks the ethoxy-oxopropylamino substituent and is used as a precursor in the synthesis of the target compound.
Tert-butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate: This compound has a pyrrolidine ring instead of an azetidine ring and exhibits different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)6-7-14-10-8-15(9-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 |
InChI Key |
CHVYQVUZSZRLSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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